molecular formula C₈H₁₉Al B106114 Aluminum, hydrobis(2-methylpropyl)- CAS No. 1191-15-7

Aluminum, hydrobis(2-methylpropyl)-

Cat. No. B106114
Key on ui cas rn: 1191-15-7
M. Wt: 142.22 g/mol
InChI Key: AZWXAPCAJCYGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06608215B2

Procedure details

diisobutoxyaluminum hydride, pTsOH: p-toluenesulphonic acid, MeOH: methanol, CITBS: chloro-dimethyl-t-butyl silane, PCC: pyridium chlorochrome, W-K: Wolff-Kishiner reduction.
Name
diisobutoxyaluminum hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H-].C(O[Al+:7]OCC(C)C)C(C)C.[CH3:13][C:14]1[CH:15]=CC(S(O)(=O)=O)=C[CH:19]=1.Cl[Si](C)(C)[C:26]([CH3:29])([CH3:28])[CH3:27].C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O.C1C=CC(N=NC2C=CC(N)=NC=2N)=CC=1.Cl>CO>[CH3:27][CH:26]([CH2:29][AlH:7][CH2:15][CH:14]([CH3:13])[CH3:19])[CH3:28] |f:0.1,4.5,6.7|

Inputs

Step One
Name
diisobutoxyaluminum hydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)O[Al+]OCC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si](C(C)(C)C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)N=NC=2C=CC(=NC2N)N.Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C)C[AlH]CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06608215B2

Procedure details

diisobutoxyaluminum hydride, pTsOH: p-toluenesulphonic acid, MeOH: methanol, CITBS: chloro-dimethyl-t-butyl silane, PCC: pyridium chlorochrome, W-K: Wolff-Kishiner reduction.
Name
diisobutoxyaluminum hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H-].C(O[Al+:7]OCC(C)C)C(C)C.[CH3:13][C:14]1[CH:15]=CC(S(O)(=O)=O)=C[CH:19]=1.Cl[Si](C)(C)[C:26]([CH3:29])([CH3:28])[CH3:27].C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O.C1C=CC(N=NC2C=CC(N)=NC=2N)=CC=1.Cl>CO>[CH3:27][CH:26]([CH2:29][AlH:7][CH2:15][CH:14]([CH3:13])[CH3:19])[CH3:28] |f:0.1,4.5,6.7|

Inputs

Step One
Name
diisobutoxyaluminum hydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)O[Al+]OCC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si](C(C)(C)C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)N=NC=2C=CC(=NC2N)N.Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C)C[AlH]CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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